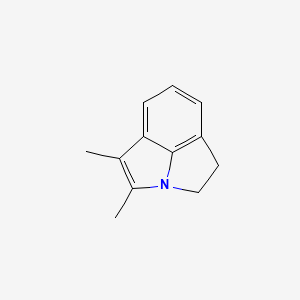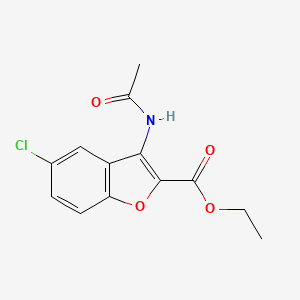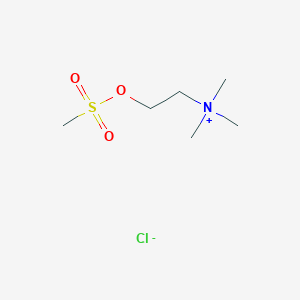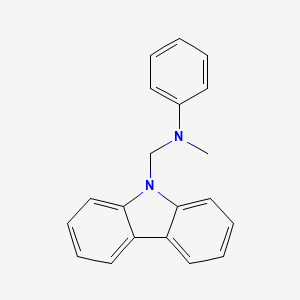
N-(9H-carbazol-9-ylmethyl)-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9H-carbazol-9-ylmethyl)-N-methylaniline: is a compound that belongs to the class of carbazole derivatives. Carbazole-based compounds are known for their significant photochemical and thermal stability, as well as their excellent charge transport abilities . These properties make them highly attractive for various applications in optoelectronics, photovoltaics, and other advanced materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(9H-carbazol-9-ylmethyl)-N-methylaniline typically involves the functionalization of carbazole at the nitrogen position. One common method includes the reaction of carbazole with formaldehyde and N-methylaniline under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as toluene or dichloromethane, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: N-(9H-carbazol-9-ylmethyl)-N-methylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted carbazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry: N-(9H-carbazol-9-ylmethyl)-N-methylaniline is used in the synthesis of advanced materials, including conducting polymers and organic semiconductors . Its excellent charge transport properties make it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Biology and Medicine: In biological research, carbazole derivatives have been explored for their potential as anticancer and antimicrobial agents . The compound’s ability to interact with biological macromolecules makes it a candidate for drug development .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other materials that require high thermal and photochemical stability .
Mechanism of Action
The mechanism by which N-(9H-carbazol-9-ylmethyl)-N-methylaniline exerts its effects involves its interaction with molecular targets through π-π stacking and hydrogen bonding . These interactions facilitate the compound’s incorporation into various materials, enhancing their electrical and optical properties . The pathways involved include the modulation of charge transport and the stabilization of excited states in optoelectronic applications .
Comparison with Similar Compounds
N-vinylcarbazole: Known for its use in photoconductive materials.
N-ethylcarbazole: Used in organic light-emitting diodes (OLEDs).
N-phenylcarbazole: Employed in the synthesis of conducting polymers.
Uniqueness: N-(9H-carbazol-9-ylmethyl)-N-methylaniline stands out due to its unique combination of thermal stability, photochemical stability, and excellent charge transport properties . These characteristics make it particularly suitable for applications in advanced optoelectronic devices and materials .
Properties
CAS No. |
302785-51-9 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(carbazol-9-ylmethyl)-N-methylaniline |
InChI |
InChI=1S/C20H18N2/c1-21(16-9-3-2-4-10-16)15-22-19-13-7-5-11-17(19)18-12-6-8-14-20(18)22/h2-14H,15H2,1H3 |
InChI Key |
YLNBDRJCPSPLGV-UHFFFAOYSA-N |
Canonical SMILES |
CN(CN1C2=CC=CC=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


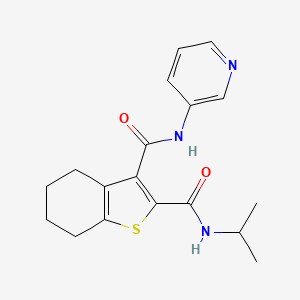
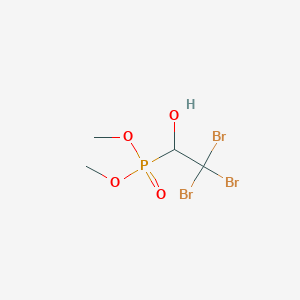
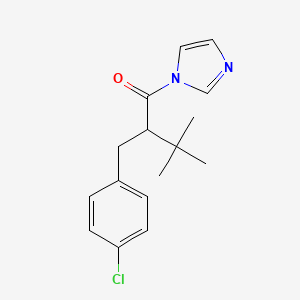
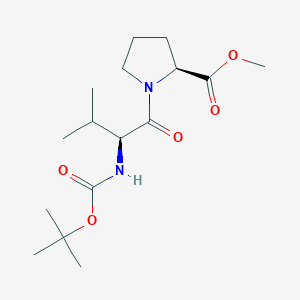
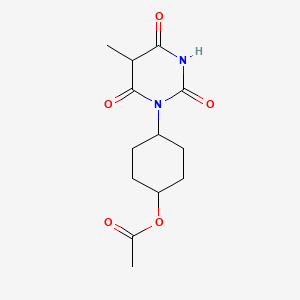
![Hydrazine, 2-[fluorobis(1-methylpropyl)silyl]-1,1-dimethyl-](/img/structure/B14161190.png)
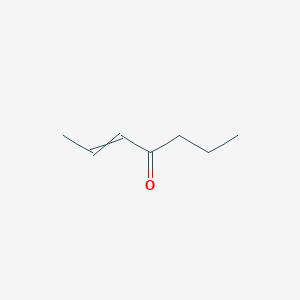
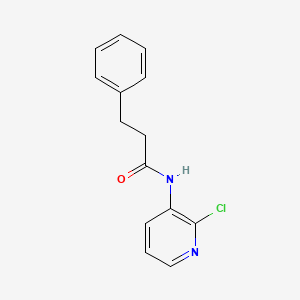
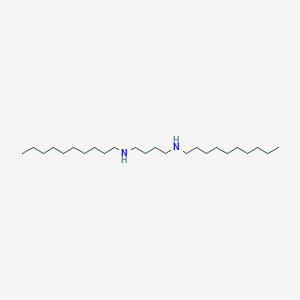
![Acetic acid, [(4-bromophenyl)hydrazono]cyano-, ethyl ester](/img/structure/B14161233.png)
![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
